molecular formula C12H21N3O2 B15060480 tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B15060480
M. Wt: 239.31 g/mol
InChI Key: FGCYEDNAVRTJTQ-UHFFFAOYSA-N
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Description

tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate: is a compound that features a pyrrolidine ring substituted with an imidazole moiety and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate typically involves the protection of the amine group, followed by alkylation and acylation reactions. The process may include the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole moiety.

    Reduction: Reduction reactions can occur at the pyrrolidine ring or the imidazole moiety.

    Substitution: The compound can undergo substitution reactions, especially at the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the imidazole moiety.

    Reduction: Reduced forms of the pyrrolidine ring or imidazole moiety.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

Chemistry: .

Mechanism of Action

The mechanism of action of tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole moiety can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity or act as a ligand for specific receptors, leading to various biological effects .

Comparison with Similar Compounds

  • tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
  • tert-butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate
  • 2-Methyl-2-propanyl 4-(1H-benzimidazol-2-yl)-1-piperidinecarboxylate

Uniqueness: tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern and the presence of both the imidazole and pyrrolidine rings. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H21N3O2

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H21N3O2/c1-12(2,3)17-11(16)15-8-4-5-9(15)10-13-6-7-14-10/h9H,4-8H2,1-3H3,(H,13,14)

InChI Key

FGCYEDNAVRTJTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NCCN2

Origin of Product

United States

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